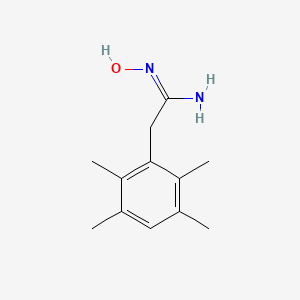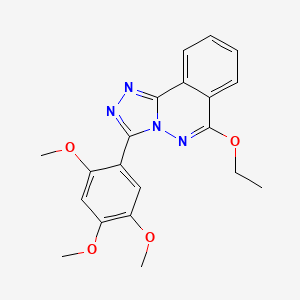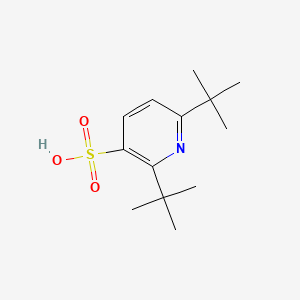
2,6-Ditert-butylpyridine-3-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Ditert-butylpyridine-3-sulfonic acid is an organic compound with the molecular formula C₁₃H₂₁NO₃S. It is a derivative of pyridine, where the hydrogen atoms at positions 2 and 6 are replaced by tert-butyl groups, and a sulfonic acid group is attached at position 3. This compound is known for its unique chemical properties and is used in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Ditert-butylpyridine-3-sulfonic acid typically involves the following steps:
Starting Material: The synthesis begins with 2,6-Ditert-butylpyridine.
Sulfonation: The pyridine derivative undergoes sulfonation using a sulfonating agent such as sulfur trioxide or chlorosulfonic acid. The reaction is usually carried out under controlled temperature conditions to ensure the selective introduction of the sulfonic acid group at the 3-position.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Bulk Reactors: Using large-scale reactors to handle the starting materials and reagents.
Purification: Employing purification techniques such as crystallization or distillation to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Ditert-butylpyridine-3-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups.
Substitution: The tert-butyl groups can be substituted with other alkyl or aryl groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, aryl halides.
Major Products
The major products formed from these reactions include various sulfonic acid derivatives, reduced forms of the compound, and substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
2,6-Ditert-butylpyridine-3-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic properties and as a drug intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,6-Ditert-butylpyridine-3-sulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The sulfonic acid group can form strong interactions with active sites of enzymes, inhibiting or modulating their activity. The tert-butyl groups provide steric hindrance, affecting the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Ditert-butylpyridine: Lacks the sulfonic acid group, making it less reactive in certain chemical reactions.
2,4,6-Tri-tert-butylpyridine: Contains an additional tert-butyl group, leading to different steric and electronic properties.
2,6-Ditert-butyl-4-methylpyridine: Has a methyl group at the 4-position, altering its reactivity and applications.
Uniqueness
2,6-Ditert-butylpyridine-3-sulfonic acid is unique due to the presence of both tert-butyl groups and a sulfonic acid group, which confer distinct chemical properties and reactivity. This combination makes it valuable in various research and industrial applications.
Propiedades
Número CAS |
92423-50-2 |
|---|---|
Fórmula molecular |
C13H21NO3S |
Peso molecular |
271.38 g/mol |
Nombre IUPAC |
2,6-ditert-butylpyridine-3-sulfonic acid |
InChI |
InChI=1S/C13H21NO3S/c1-12(2,3)10-8-7-9(18(15,16)17)11(14-10)13(4,5)6/h7-8H,1-6H3,(H,15,16,17) |
Clave InChI |
ALIOSIQUHNKJSY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=NC(=C(C=C1)S(=O)(=O)O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


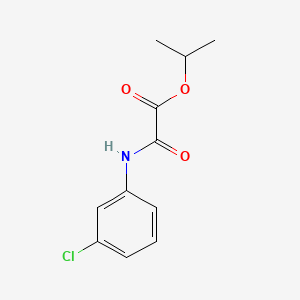
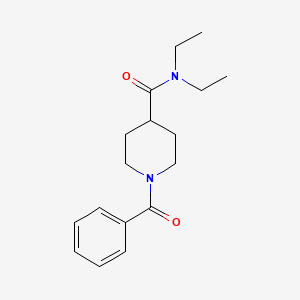

![[5-[4-(benzenesulfonyl)phenyl]-1,2-dimethyl-4-(methylcarbamoyloxymethyl)pyrrol-3-yl]methyl N-methylcarbamate](/img/structure/B13792284.png)
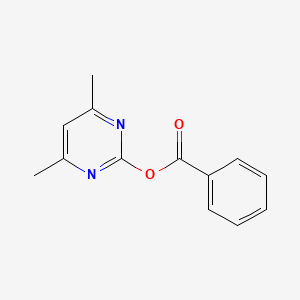
![(3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-9-acetyloxy-5a,5b,8,8,11a-pentamethyl-2-oxo-1-propan-2-yl-4,5,6,7,7a,9,10,11,11b,12,13,13a-dodecahydro-3H-cyclopenta[a]chrysene-3a-carboxylic acid](/img/structure/B13792295.png)
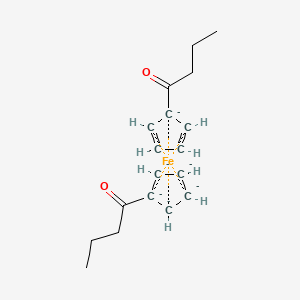
![6-(4-Ethoxyphenyl)-3-methylimidazo[2,1-B]thiazole-5-carboxaldehyde](/img/structure/B13792310.png)


![4-Isopropyl-1-methylbicyclo[2.2.2]oct-5-ene-2-carbaldehyde](/img/structure/B13792330.png)
![4-Isopropyl-1-methylbicyclo[2.2.2]oct-5-ene-2-carbaldehyde](/img/structure/B13792338.png)
